1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone is an organic compound characterized by a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone typically involves the bromination of 2-methoxyphenol followed by a series of reactions to introduce the pyrrolidinone group. One common method includes:
Acetylation Protection: The phenolic hydroxyl group of 2-methoxyphenol is protected using acetic anhydride under sulfuric acid catalysis.
Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: The acetyl group is removed in a basic medium to yield 5-bromo-2-methoxyphenol.
Formation of Pyrrolidinone: The final step involves the reaction of 5-bromo-2-methoxyphenol with a suitable pyrrolidinone precursor under specific conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Reduction: Dehalogenated or reduced derivatives.
Coupling: Biaryl or other coupled products.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Altering Cellular Processes: Influencing cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
2-Methoxy-5-bromophenyl Antimony Compounds: These compounds share the methoxy and bromine substituents but differ in their core structure and applications.
Tris(5-bromo-2-methoxyphenyl)antimony: Another related compound with multiple bromine and methoxy groups attached to an antimony core.
Uniqueness: 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone is unique due to its specific combination of a brominated phenyl ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-5-4-8(12)7-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
VXUUXKRKFISRLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N2CCCC2=O |
Origin of Product |
United States |
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